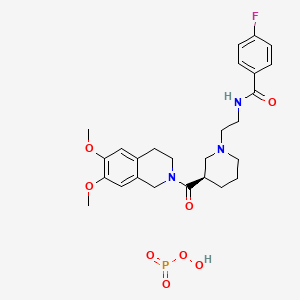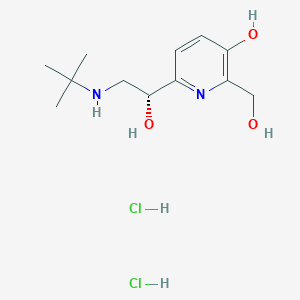
PR-104 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PR-104 (sodium) is a hypoxia-activated DNA cross-linking agent used primarily in cancer research. It is a phosphate ester pre-prodrug that is rapidly converted to PR-104A in the body. PR-104A is further metabolized to reactive nitrogen mustard DNA crosslinking agents in hypoxic tissues, such as those found in solid tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PR-104 (sodium) is synthesized through a series of chemical reactions starting from 3,5-dinitrobenzamideThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of PR-104 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product. The production process is designed to be efficient and scalable to meet the demands of research and clinical trials .
Analyse Chemischer Reaktionen
Types of Reactions
PR-104 (sodium) undergoes several types of chemical reactions, including:
Reduction: PR-104A is reduced to form reactive nitrogen mustard DNA crosslinking agents.
Hydrolysis: The phosphate ester group is hydrolyzed to release PR-104A.
Oxidation: PR-104A can be oxidized to form various metabolites
Common Reagents and Conditions
Reduction: One-electron reductases in hypoxic cells.
Hydrolysis: Aqueous conditions with specific pH levels.
Major Products Formed
PR-104A: The primary active metabolite.
Hydroxylamine (PR-104H): A DNA crosslinking agent.
Amine (PR-104M): Another DNA crosslinking agent
Wissenschaftliche Forschungsanwendungen
PR-104 (sodium) has a wide range of scientific research applications, including:
Cancer Research: Used in preclinical and clinical trials to study its efficacy as an anti-cancer agent.
Tumor Hypoxia Studies: Investigates the role of hypoxia in tumor progression and treatment response.
Radiotherapy and Chemotherapy: Explores its potential in combination with other cancer treatments to enhance therapeutic outcomes
Wirkmechanismus
PR-104 (sodium) is a hypoxia-activated prodrug that is converted to PR-104A in the body. PR-104A is further reduced to form reactive nitrogen mustard DNA crosslinking agents, such as hydroxylamine (PR-104H) and amine (PR-104M). These agents specifically target hypoxic tumor cells, leading to DNA crosslinking, inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. The enzyme aldo-keto reductase 1C3 also plays a role in the activation of PR-104A independently of hypoxia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CB1954: Another bioreductive prodrug used in cancer research.
Mitomycin C: A quinone-based prodrug activated under hypoxic conditions.
Apaziquone: A bioreductive prodrug with similar activation mechanisms
Uniqueness of PR-104 (sodium)
PR-104 (sodium) is unique due to its dual activation mechanism. It is activated both by hypoxia and by the enzyme aldo-keto reductase 1C3, making it effective in a wider range of tumor environments. This dual activation mechanism enhances its therapeutic potential and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C14H19BrN4NaO12PS |
|---|---|
Molekulargewicht |
601.3 g/mol |
IUPAC-Name |
sodium;2-[[2-[2-bromoethyl(2-methylsulfonyloxyethyl)amino]-3,5-dinitrobenzoyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C14H20BrN4O12PS.Na/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24;/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
ZHZRUSZTONWGGW-UHFFFAOYSA-M |
Kanonische SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)

![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)

![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)

![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)




